![molecular formula C20H32O2 B1204059 3beta-Methoxy-androst-5-en-16beta-ol CAS No. 6038-34-2](/img/structure/B1204059.png)
3beta-Methoxy-androst-5-en-16beta-ol
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Overview
Description
3beta-Methoxyandrost-5-en-16beta-ol is an androstanoid.
Scientific Research Applications
Cytochrome P45017alpha Inhibition
3beta-Methoxy-androst-5-en-16beta-ol, as a steroidal compound, has been studied for its role in inhibiting human cytochrome P45017alpha. This enzyme is crucial in the biosynthesis of steroid hormones. Research by Jarman, Barrie, and Llera (1998) indicates that certain steroidal inhibitors, like abiraterone and its analogs, can irreversibly inhibit this enzyme, impacting steroid hormone production. These inhibitors are structurally related to 3beta-Methoxy-androst-5-en-16beta-ol and provide insights into the role of such compounds in endocrine regulation (Jarman, Barrie, & Llera, 1998).
Enzymatic Inhibition Studies
Various derivatives of steroidal compounds related to 3beta-Methoxy-androst-5-en-16beta-ol have been synthesized to study their inhibitory effects on enzymes like 17alpha-hydroxylase/C17,20-lyase. For example, Iványi et al. (2010) synthesized regioisomeric 17β-N-phenylpyrazolyl steroid derivatives to investigate their effect on this enzyme, which plays a key role in steroidogenesis (Iványi et al., 2010).
Anti-inflammatory Activity
Compounds structurally similar to 3beta-Methoxy-androst-5-en-16beta-ol have demonstrated anti-inflammatory activities. Chaubal et al. (2003) isolated a steroidal compound from Acacia nilotica, which exhibited dose-dependent anti-inflammatory activity. This study highlights the potential of such compounds in treating inflammatory conditions (Chaubal et al., 2003).
Androgen Receptor Transactivation Suppression
Research has also delved into the ability of certain steroids to affect androgen receptor transactivation. Chang et al. (1999) identified steroids that can block androstenediol-induced androgen receptor transactivation in prostate cancer cells. These findings are significant for understanding the role of steroids like 3beta-Methoxy-androst-5-en-16beta-ol in androgen-dependent prostate cancer growth (Chang et al., 1999).
properties
CAS RN |
6038-34-2 |
---|---|
Product Name |
3beta-Methoxy-androst-5-en-16beta-ol |
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,16S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C20H32O2/c1-19-8-7-17-16(18(19)11-14(21)12-19)5-4-13-10-15(22-3)6-9-20(13,17)2/h4,14-18,21H,5-12H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-/m0/s1 |
InChI Key |
OUMKTFKBXXEGOM-ZPNXQJJCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)OC)C |
SMILES |
CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)OC)C |
Canonical SMILES |
CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)OC)C |
Other CAS RN |
6038-34-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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